(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid
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Overview
Description
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid is a compound that features a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid typically involves the protection of the amino group using Boc anhydride. The reaction is carried out under either aqueous or anhydrous conditions, often in the presence of a base such as triethylamine or potassium carbonate . The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds is often optimized for efficiency and scalability. Methods may include the use of continuous flow reactors and solid-phase synthesis techniques to enhance yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with hydrochloric acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the Boc group itself is stable under most oxidative and reductive conditions.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid (TFA) and hydrochloric acid.
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions .
Scientific Research Applications
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino functionality during chain elongation.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it helps in the synthesis of drug candidates with specific biological activities.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[4-(Fmoc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid: Similar to the Boc-protected compound but uses the Fmoc (fluorenylmethyloxycarbonyl) group for protection, which is removed under basic conditions.
(2S)-2-[4-(Cbz-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid: Uses the Cbz (carbobenzyloxy) group for protection, which is removed by hydrogenation.
Uniqueness
The uniqueness of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid lies in its stability under basic conditions and its ease of removal under acidic conditions, making it highly versatile for various synthetic applications .
Properties
IUPAC Name |
(2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYYYDNPYXXOF-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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